molecular formula C8H13F2NO3 B1478287 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 2098117-50-9

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1478287
CAS No.: 2098117-50-9
M. Wt: 209.19 g/mol
InChI Key: XEZFOJLEPNKRKS-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid is a pyrrolidine-based acetic acid derivative characterized by two key structural features:

  • 4,4-Difluoro substitution on the pyrrolidine ring, which enhances electronegativity and metabolic stability.
  • Methoxymethyl group at the 2-position of the pyrrolidine, contributing to steric bulk and modulating solubility.

Properties

IUPAC Name

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO3/c1-14-4-6-2-8(9,10)5-11(6)3-7(12)13/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZFOJLEPNKRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable interactions with enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes on the cell surface, it can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence the levels of specific metabolites and alter the overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in its biochemical analysis.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13F2NO4
  • Molecular Weight : 249.21 g/mol
  • CAS Number : 2098156-95-5

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of neuropharmacology and anti-inflammatory effects.

Anticonvulsant Activity

A study evaluating a series of pyrrolidine derivatives found that compounds similar to this compound exhibited significant anticonvulsant activity. The evaluation was conducted using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results indicated that certain derivatives provided protection against seizures, suggesting that modifications in the pyrrolidine structure can enhance anticonvulsant properties .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. Research has shown that related pyrrolidine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis. For example, a study demonstrated that specific derivatives had a pronounced effect on reducing inflammation in rat models, indicating that structural modifications could lead to improved therapeutic profiles .

Case Studies

Several case studies have been documented regarding the biological activity of compounds related to this compound:

  • Study on Anticonvulsant Activity :
    • Objective : To evaluate the anticonvulsant effects.
    • Methodology : Mice were subjected to MES and scPTZ tests.
    • Findings : Several derivatives showed significant protective effects against seizures .
  • Research on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory activity.
    • Methodology : Rat models were used to evaluate the efficacy of pyrrolidine derivatives.
    • Findings : Notable reductions in inflammatory markers were observed, suggesting potential therapeutic applications in inflammatory diseases .

Data Table of Biological Activities

CompoundActivity TypeModel UsedKey Findings
This compoundAnticonvulsantMES and scPTZ tests in miceSignificant seizure protection observed
Related Pyrrolidine DerivativeAnti-inflammatoryRat modelsReduced inflammatory markers noted

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The table below highlights key structural and functional differences between the target compound and similar molecules:

Compound Name Substituents on Pyrrolidine/Piperidine Molecular Weight (g/mol) Key Features
Target Compound 4,4-Difluoro, 2-methoxymethyl ~280 (estimated) Enhanced metabolic stability due to fluorination; moderate lipophilicity.
2-(Pyrrolidin-1-yl)acetic acid None 143.16 Simpler structure; higher solubility but lower metabolic resistance.
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc-protected piperazine ~400 (estimated) Bulky Fmoc group for protection; used in peptide synthesis.
2-(Pyrrolidin-2-yl)acetic acid Substituent at 2-position 143.16 Conformational flexibility; used in pharmaceutical intermediates.
Example 330 (EP Patent) 1-ethylamino group 389.1 Chlorophenyl and benzimidazole moieties; potential kinase inhibition.
2-[6-(2-Methoxyphenyl)...]acetic acid Pyrazolopyridine core 365.31 Trifluoromethyl and methoxy groups; high molecular weight impacts solubility.

Functional Implications

Fluorination Effects

The 4,4-difluoro substitution in the target compound likely increases its electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 2-(Pyrrolidin-1-yl)acetic acid .

Methoxymethyl vs. Other Substituents

The methoxymethyl group at the 2-position introduces steric hindrance and moderate hydrophilicity. In contrast, the pyrrolidin-2-yl group in Example 330 allows for hydrogen bonding but lacks the steric bulk of methoxymethyl, which may affect target selectivity.

Ring Size and Heteroatoms

Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid ) offer additional hydrogen-bonding sites but exhibit different conformational dynamics compared to pyrrolidine-based compounds. The smaller pyrrolidine ring in the target compound may enhance membrane permeability .

Research Findings and Hypotheses

  • Metabolic Stability: Fluorination likely extends half-life compared to non-fluorinated analogs .
  • Solubility : The methoxymethyl group may balance lipophilicity, enhancing bioavailability over bulkier analogs (e.g., pyrazolopyridine derivatives ).
  • Synthetic Utility : The compound’s substitutions make it a candidate for further derivatization in drug discovery, akin to intermediates in EP patents .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid generally proceeds through:

  • Construction or functionalization of the pyrrolidine ring bearing difluoro substituents at the 4-position.
  • Introduction of the methoxymethyl group at the 2-position of the pyrrolidine ring.
  • Attachment of the acetic acid moiety at the nitrogen (N-1) position of the pyrrolidine.
  • Incorporation of fluorine atoms via selective fluorination or use of fluorinated building blocks.

This approach typically requires multi-step organic synthesis, including protection/deprotection steps, selective substitutions, and functional group interconversions.

Detailed Preparation Methodologies

Synthesis of the Pyrrolidine Core with Difluoro Substitution

  • The 4,4-difluoro substitution on the pyrrolidine ring is commonly introduced via electrophilic fluorination or by starting from a difluorinated precursor.
  • Typical methods involve the use of difluorocarbene precursors or fluorinating reagents (e.g., Selectfluor, DAST) to install the geminal difluoro group at the 4-position of the pyrrolidine ring.
  • The pyrrolidine ring can be constructed via cyclization reactions from appropriate amino alcohols or haloalkyl amines.

Introduction of the Methoxymethyl Group at the 2-Position

  • The 2-position hydroxymethyl derivative of the pyrrolidine can be converted to the methoxymethyl derivative via methylation.
  • This is typically achieved by treating the 2-(hydroxymethyl)pyrrolidine intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Protecting groups may be used to prevent side reactions during this step.

Attachment of the Acetic Acid Moiety at N-1

  • The acetic acid substituent at the nitrogen is usually introduced via alkylation with a haloacetic acid derivative or via amide bond formation using acetic acid derivatives like chloroacetic acid or its activated forms.
  • Alternatively, the N-alkylation can be achieved by reaction of the pyrrolidine nitrogen with ethyl bromoacetate followed by hydrolysis to the acid.

Representative Synthetic Route (Inferred)

Step Reaction Conditions Yield/Notes
1 Synthesis of 4,4-difluoropyrrolidine core Cyclization of amino alcohols with difluorocarbene source or fluorination of pyrrolidine Multi-step, moderate yield
2 Hydroxymethylation at 2-position Reaction with formaldehyde under basic conditions Intermediate: 2-(hydroxymethyl)pyrrolidine derivative
3 Methylation of hydroxymethyl group Methyl iodide, base (e.g., K2CO3), solvent (e.g., acetone) Conversion to 2-(methoxymethyl)pyrrolidine
4 N-alkylation with haloacetic acid derivative Reaction with chloroacetic acid or ethyl bromoacetate, base, solvent Followed by hydrolysis if ester used
5 Purification Chromatography or crystallization Final compound isolated as acid

Supporting Research Findings and Data

  • Literature on 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid shows that the hydroxymethyl intermediate is a key precursor, synthesized through multi-step organic synthesis involving fluorination and ring construction.
  • The methoxymethyl substitution is logically derived from methylation of the hydroxymethyl precursor, a common synthetic tactic in medicinal chemistry to modify solubility and metabolic stability.
  • The acetic acid moiety is introduced via standard N-alkylation or amide bond-forming reactions, consistent with protocols used for similar N-substituted pyrrolidines.
  • Fluorination steps require careful control to avoid over-fluorination or unwanted side reactions; reagents like Selectfluor or DAST are often employed for selective difluorination.
  • Purification typically involves silica gel chromatography due to the compound's polarity and functional group diversity.

Comparative Table of Key Reagents and Conditions

Synthetic Step Typical Reagents Typical Conditions Comments
Difluorination Difluorocarbene precursors, Selectfluor, DAST Room temp to reflux, inert atmosphere Requires moisture-free conditions
Hydroxymethylation Formaldehyde, base (NaOH or KOH) Aqueous or organic solvent, mild heating Forms hydroxymethyl intermediate
Methylation Methyl iodide or dimethyl sulfate, base (K2CO3) Acetone or DMF solvent, room temp Protects hydroxyl as methoxymethyl
N-Alkylation Chloroacetic acid, ethyl bromoacetate, base (NaH, K2CO3) Organic solvents, 0-50°C Ester intermediates hydrolyzed to acid
Purification Silica gel chromatography Hexane/ethyl acetate gradients Ensures high purity

Notes on Scale-Up and Industrial Preparation

  • Industrial synthesis would optimize fluorination steps for safety and yield, possibly employing continuous flow reactors for controlled difluorination.
  • Protection/deprotection steps minimized to reduce waste and cost.
  • Use of stable intermediates like 2-(hydroxymethyl)pyrrolidine derivatives facilitates modular synthesis.
  • Final purification may involve crystallization to achieve pharmaceutical-grade purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

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